p38 MAP Kinase Inhibitor III

Hepatotoxicity Drug Metabolism In Vivo Pharmacology

Eliminate the hepatotoxicity confound of SB203580. p38 MAP Kinase Inhibitor III (ML3403) delivers equipotent p38α inhibition (IC₅₀=0.38 μM) without cytochrome P450 induction—the liability that halted SB203580's clinical advancement. Validated in multi-week rat arthritis models with confirmed hepatic safety. Its ATP-competitive, reversible binding enables washout and pulse-chase studies impossible with slow-dissociating allosteric inhibitors like BIRB 796. Exhibits a 4.1-fold selectivity for IL-1β (IC₅₀=0.039 μM) over TNF-α, supporting targeted inflammasome research. The preferred tool for chronic in vivo inflammation models requiring metabolic safety.

Molecular Formula C23H21FN4S
Molecular Weight 404.5 g/mol
CAS No. 549505-65-9
Cat. No. B1676648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep38 MAP Kinase Inhibitor III
CAS549505-65-9
Synonyms(4-(5-(4-fluorophenyl)-2-methylsulfanyl-3H-imidazol-4-yl)pyridin-2-yl)-(1-phenylethyl)amine
ML 3403
ML-3403
ML3403
Molecular FormulaC23H21FN4S
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC2=NC=CC(=C2)C3=C(NC(=N3)SC)C4=CC=C(C=C4)F
InChIInChI=1S/C23H21FN4S/c1-15(16-6-4-3-5-7-16)26-20-14-18(12-13-25-20)22-21(27-23(28-22)29-2)17-8-10-19(24)11-9-17/h3-15H,1-2H3,(H,25,26)(H,27,28)
InChIKeyVXPWQNBKEIVYIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





p38 MAP Kinase Inhibitor III (ML3403): A Pyridinylimidazole Inhibitor for Inflammation Research Procurement


p38 MAP Kinase Inhibitor III (ML3403; CAS: 549505-65-9) is a cell-permeable, ATP-competitive pyridinylimidazole compound that inhibits p38α MAP kinase with an IC₅₀ of 0.38 μM . This compound was developed as a structural analogue of the prototypical p38 inhibitor SB203580, with the explicit goal of maintaining equipotent in vitro and ex vivo p38α MAPK inhibition while reducing activity toward liver cytochrome P450 enzymes—a key liability that precluded SB203580 from clinical advancement [1]. ML3403 also inhibits the release of the pro-inflammatory cytokines IL-1β and TNF-α in peripheral blood mononuclear cell (PBMC) assays with IC₅₀ values of 0.039 μM and 0.16 μM, respectively .

Why p38 MAP Kinase Inhibitor III Cannot Be Substituted with SB203580 in Hepatic Safety-Sensitive Experimental Models


The p38 MAPK inhibitor landscape is characterized by compounds with superficially similar in vitro potency but vastly divergent selectivity profiles, binding mechanisms, and toxicity signatures [1]. p38 MAP Kinase Inhibitor III (ML3403) was rationally designed to address a critical failure point of its direct structural predecessor, SB203580: hepatic cytochrome P450 induction and associated liver toxicity that rendered SB203580 unsuitable for in vivo applications beyond acute dosing [2]. Simply substituting SB203580 for ML3403 in long-term cellular assays or animal models introduces confounding off-target effects at the metabolic level that are not captured by p38α IC₅₀ values alone. Furthermore, ML3403 exhibits a distinct metabolic fate—rapid sulfoxidation to an active metabolite—that must be accounted for when interpreting pharmacodynamic outcomes, a feature not shared by diaryl urea class inhibitors like BIRB 796 [3].

p38 MAP Kinase Inhibitor III: Quantified Differential Evidence Versus Key Comparators


Reduced Cytochrome P450 Liability Compared to Prototypical Inhibitor SB203580

p38 MAP Kinase Inhibitor III (ML3403) was developed as a structural analogue of SB203580 and demonstrates equipotent p38α MAPK inhibition while exhibiting reduced activity toward liver cytochrome P450 enzymes, a critical differentiation for in vivo studies [1]. SB203580 is known to cause liver toxicity that precludes its clinical use, whereas ML3403 was explicitly designed to mitigate this liability [1]. In a rat model of complete Freund's adjuvant (CFA)-induced arthritis, repeated administration of ML3403 at 10 mg/kg did not produce marked signs of hepatotoxicity, as confirmed by unaltered histological observations in liver sections [2].

Hepatotoxicity Drug Metabolism In Vivo Pharmacology

Differential Potency Against IL-1β versus TNF-α Cytokine Release in Human PBMCs

In a peripheral blood mononuclear cell (PBMC) assay, p38 MAP Kinase Inhibitor III (ML3403) inhibits the release of IL-1β with an IC₅₀ of 0.039 μM and TNF-α with an IC₅₀ of 0.16 μM, representing an approximately 4.1-fold greater potency against IL-1β release . In comparison, BIRB 796 (Doramapimod) blocks TNF-α release in LPS-stimulated THP-1 cells with an IC₅₀ of 18 nM (0.018 μM), which is approximately 8.9-fold more potent than ML3403 in the TNF-α release assay [1]. However, BIRB 796 is a dual p38/JNK2 inhibitor with picomolar binding affinity (Kd = 0.1 nM for p38α) and a broader kinase off-target profile that includes CDK5, JNK1/2/3, and multiple receptor tyrosine kinases at sub-micromolar concentrations [2], whereas ML3403 offers a narrower target engagement profile suitable for studies requiring cleaner p38α attribution.

Cytokine Signaling Inflammation Immunopharmacology

In Vivo Anti-Inflammatory Efficacy at 10 mg/kg with Favorable GI Tolerability Profile

In a rat model of complete Freund's adjuvant (CFA)-induced polyarthritis, repeated administration of p38 MAP Kinase Inhibitor III (ML3403) at 10 mg/kg produced significant anti-inflammatory actions, markedly reducing the production of the pro-inflammatory cytokine IL-6 in paw tissue while widely increasing levels of the anti-inflammatory cytokine IL-10 [1]. Notably, ML3403 did not show marked signs of hepatotoxicity and was found to be safe in the gastrointestinal tract according to evaluation of intestinal biopsies, a critical advantage given that many p38 MAPK inhibitors have failed clinical development due to gastrointestinal toxicity [1]. In direct comparative analysis within the same study, the dual p38-PDE4 inhibitor CBS-3595 at 3 mg/kg displayed a superior anti-inflammatory profile, but ML3403 demonstrated a cleaner safety window specifically attributable to selective p38 inhibition [1].

Rheumatoid Arthritis In Vivo Efficacy Gastrointestinal Safety

Metabolic Instability via Rapid Sulfoxidation Informs Experimental Design and Storage Requirements

In vitro and in vivo metabolism studies have revealed that p38 MAP Kinase Inhibitor III (ML3403) undergoes rapid oxidation of its 2-methylsulfanyl group to the corresponding sulfoxide metabolite, ML3603 [1]. This metabolic transformation is the predominant pathway in human hepatic microsomal incubations and is mediated by multiple cytochrome P450 isoenzymes including CYP1A2, CYP2C19, and CYP2D6 [2]. In contrast, structurally distinct p38 inhibitors such as BIRB 796, which contains a tert-butyl pyrazole and morpholino-ethoxy naphthalene urea scaffold, do not undergo this specific oxidative liability and exhibit a different pharmacokinetic profile with oral bioavailability of 55% in rats at 10 mg/kg [3]. The rapid sulfoxidation of ML3403 necessitates careful consideration of exposure duration in cell-based assays and may limit its utility in long-term in vivo studies where sustained target engagement is required .

Drug Metabolism Pharmacokinetics Experimental Reproducibility

Equipotent p38α Inhibition with SB203580 but Divergent Binding Mode to Active and Inactive Kinase Conformations

p38 MAP Kinase Inhibitor III (ML3403) binds to both active and inactive conformations of p38α MAPK with high affinity, demonstrating equipotent in vitro and ex vivo p38α inhibition compared to SB203580 [1]. This binding characteristic differs from the diaryl urea class inhibitor BIRB 796, which binds to an allosteric site and induces a DFG-out conformation with slow association and dissociation kinetics, resulting in picomolar binding affinity (Kd = 0.1 nM) that is approximately 3,800-fold more potent than ML3403's IC₅₀ of 0.38 μM [2]. The ATP-competitive binding mode of ML3403 provides a distinct pharmacological profile that may be advantageous for experiments requiring reversible target engagement or for studies where the protracted residence time of allosteric inhibitors like BIRB 796 could confound washout experiments [3].

Kinase Binding Conformational Selectivity Mechanism of Action

Recommended Research Applications for p38 MAP Kinase Inhibitor III Based on Quantified Differentiation Evidence


Chronic In Vivo Inflammation Studies Requiring Extended Dosing Without Hepatotoxicity Confounds

p38 MAP Kinase Inhibitor III (ML3403) is uniquely positioned for long-term in vivo inflammatory disease modeling where the prototypical inhibitor SB203580 is contraindicated due to cumulative hepatotoxicity. In rat CFA-induced arthritis models, repeated administration of ML3403 at 10 mg/kg produced significant anti-inflammatory effects—reducing IL-6 and increasing IL-10 in paw tissue—without marked signs of hepatotoxicity or gastrointestinal damage as confirmed by histological analysis [1]. This profile makes ML3403 the preferred p38 inhibitor for studies of rheumatoid arthritis, inflammatory bowel disease, or other chronic inflammatory conditions requiring multi-day or multi-week dosing regimens where hepatic safety is a critical experimental variable [2].

IL-1β-Driven Cytokine Signaling Studies Requiring Differential Pathway Suppression

ML3403 exhibits an approximately 4.1-fold greater potency against IL-1β release (IC₅₀ = 0.039 μM) compared to TNF-α release (IC₅₀ = 0.16 μM) in human PBMC assays [1]. This differential sensitivity profile is distinct from BIRB 796, which displays more uniform inhibition of TNF-α release (IC₅₀ = 18 nM) but with broader off-target kinase engagement across JNK1/2/3, CDK5, and multiple EPH receptors [2]. Researchers investigating inflammasome-mediated IL-1β signaling, sterile inflammation, or cryopyrin-associated periodic syndromes can leverage ML3403's cleaner p38α selectivity to attribute phenotypic effects more confidently to p38 pathway inhibition rather than to off-target kinase modulation [3].

Washout and Reversible Target Engagement Experiments

The ATP-competitive, reversible binding mechanism of ML3403 to both active and inactive p38α conformations fundamentally distinguishes it from allosteric inhibitors like BIRB 796, which induce DFG-out conformations with slow dissociation kinetics and picomolar binding affinity (Kd = 0.1 nM) [1]. This mechanistic divergence has direct experimental consequences: ML3403's reversible binding enables washout studies and acute target engagement experiments where the prolonged residence time of allosteric inhibitors would confound interpretation [2]. For pulse-chase experiments, time-resolved signaling studies, or assays requiring rapid reversibility of kinase inhibition, ML3403 offers a pharmacologically distinct tool that cannot be substituted with DFG-out binding inhibitors [3].

Airway Smooth Muscle Inflammation and Asthma Remodeling Research

ML3403 has been specifically validated in airway smooth muscle (ASM) cells, where it inhibits TNF-α-induced IL-6 and IL-8 mRNA expression and protein secretion to an equivalent degree as SB203580, but with reduced CYP450 liability [1]. In this cellular context, ML3403 binds to both active and inactive p38 MAPK with high affinity and effectively represses p38 MAPK-mediated pro-inflammatory synthetic function [1]. The demonstrated efficacy in ASM cells, combined with the reduced hepatotoxicity profile relative to SB203580, positions ML3403 as the compound of choice for in vivo asthma and airway remodeling studies where repeated dosing is required and hepatic confounds must be minimized [2].

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